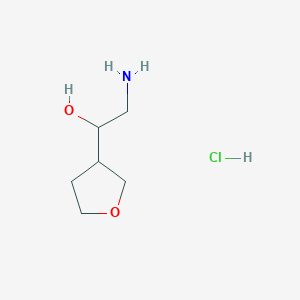

2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride (AOEH) is an organic compound that has been used in a variety of scientific experiments over the years. It is a white, crystalline solid that is soluble in water and has a melting point of about 160°C. AOEH is an important intermediate for the synthesis of several pharmaceuticals and has been used in the production of a number of drugs. It is an important reagent in the laboratory and has been used in the synthesis of a wide range of compounds.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Enantioselective Synthesis : 2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride has been utilized in the enantioselective synthesis of chiral building blocks. For example, Demir et al. (2003) demonstrated its use in synthesizing both enantiomers of 2-amino-2-(2-furyl)ethan-1-ol, a key chiral component for preparing serine and azasugars with high enantiomeric excess (up to 96%) (Demir et al., 2003).

Ionic Liquid Synthesis : Shevchenko et al. (2017) explored its application in synthesizing protic hydroxylic ionic liquids with varied basicity. These ionic liquids displayed notable properties like low glass transition temperature and high conductivity (Shevchenko et al., 2017).

Schiff Base Ligands and Metal Complexes : Kurt et al. (2020) synthesized novel Schiff base ligands using similar compounds, which were used to create metal complexes with potential as drug candidates (Kurt et al., 2020).

Polyheterocycle Synthesis : Bouchama et al. (2018) reported the synthesis of chromenopyridodiazepinone polyheterocycles, demonstrating the versatility of similar amino alcohols in organic synthesis (Bouchama et al., 2018).

Biological Applications

Antifungal Activities : Haggam (2021) synthesized novel derivatives of similar compounds which showed significant antifungal activities, highlighting their potential in pharmaceutical applications (Haggam, 2021).

Antitumor Activity : Isakhanyan et al. (2016) synthesized tertiary aminoalkanol hydrochlorides, similar in structure, and tested them for antitumor activities, indicating their potential use in cancer treatment (Isakhanyan et al., 2016).

Anti-Inflammatory Agents : Rehman et al. (2022) synthesized chalcone derivatives from compounds structurally related to 2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride, showing efficacy as anti-inflammatory agents (Rehman et al., 2022).

Mécanisme D'action

Mode of Action

The mode of action of 2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride . .

Propriétés

IUPAC Name |

2-amino-1-(oxolan-3-yl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c7-3-6(8)5-1-2-9-4-5;/h5-6,8H,1-4,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUNIQMWTPCNRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(CN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B1373526.png)

amine](/img/structure/B1373534.png)

![6-bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1373539.png)

![7-Benzyl-2,7-diazaspiro[4.5]decane](/img/structure/B1373543.png)

![4-Bromo-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1373547.png)